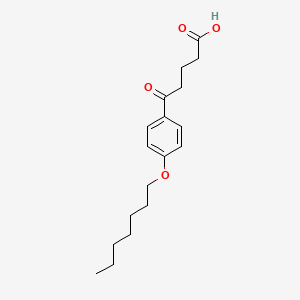

5-(4-Heptyloxyphenyl)-5-oxovaleric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

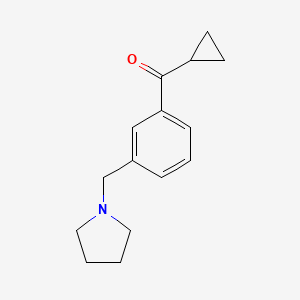

“5-(4-Heptyloxyphenyl)-5-oxovaleric acid” is a chemical compound with the IUPAC name ethyl 5- [4- (heptyloxy)phenyl]-5-oxopentanoate . It has a molecular weight of 334.46 . The compound is also known as ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H30O4/c1-3-5-6-7-8-16-24-18-14-12-17 (13-15-18)19 (21)10-9-11-20 (22)23-4-2/h12-15H,3-11,16H2,1-2H3 . This indicates the molecular structure of the compound.科学的研究の応用

Chlorophyll Biosynthesis in Green Algae

Research has indicated that compounds similar to 5-(4-Heptyloxyphenyl)-5-oxovaleric acid, such as 4,5-dioxovaleric acid, might play a role in the biosynthesis of chlorophyll. For instance, Meisch, Reinle, and Wolf (1985) explored the role of 4,5-dioxovaleric acid in chlorophyll biosynthesis in green algae. They concluded that its significance as a free metabolite in 5-aminolevulinic acid biosynthesis should be reconsidered (Meisch, Reinle, & Wolf, 1985).

Preparation and Thermal Properties of Complex Homologues

A study by Khandar and Rezvani (1998) focused on the synthesis and characterization of a series of compounds, including 5-((4-heptyloxyphenyl)azo)-N-(4-alkoxyphenyl)-salicylaldimine. This research explored the thermal behavior of these compounds, which are closely related to this compound (Khandar & Rezvani, 1998).

Study of β-Oxidation Resistant Antagonists

In a 2017 study by Ye et al., the focus was on 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) and its structural mimics, including 5-oxovaleric acid derivatives. They investigated the structure-activity relationships of novel β-oxidation-resistant antagonists, which are conceptually related to this compound (Ye et al., 2017).

Chemical Synthesis of 4,5-Dioxovaleric Acid

Beale, Gold, and Granick (1979) synthesized 4,5-Dioxovaleric Acid (DOVA) from 5-bromolevulinic acid. Their research into the nonenzymatic transamination of DOVA to 5-aminolevulinic acid (ALA) provides insight into the potential synthetic pathways and transformations of similar compounds like this compound (Beale, Gold, & Granick, 1979).

Metabolite Interorgan Signaling Axis

Whitehead et al. (2021) discussed the role of metabolites like 3-methyl-2-oxovaleric acid and 5-oxoproline in the physiological crosstalk between beige and brown adipose tissue and muscle. These findings shed light on the systemic effects of metabolites structurally related to this compound (Whitehead et al., 2021).

Safety and Hazards

While specific safety and hazard information for “5-(4-Heptyloxyphenyl)-5-oxovaleric acid” is not available, it’s important to handle all chemical compounds with care. Using personal protective equipment, working in a well-ventilated area, and following proper disposal protocols are general safety guidelines that should be followed .

特性

IUPAC Name |

5-(4-heptoxyphenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-2-3-4-5-6-14-22-16-12-10-15(11-13-16)17(19)8-7-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKCXSYGBLWGTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645456 |

Source

|

| Record name | 5-[4-(Heptyloxy)phenyl]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898792-18-2 |

Source

|

| Record name | 5-[4-(Heptyloxy)phenyl]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)

![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)